Enantiopure (1S,6S) Configuration vs. Racemic (1R,6R)-rel Mixture: Stereochemical Fidelity
The target compound is supplied as the single enantiomer (1S,6S) with ≥98% purity, whereas the most common commercial alternative—tert-butyl (1R,6R)-rel-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate (CAS 2271349-48-3)—is a racemic mixture containing both (1R,6R) and (1S,6S) forms . The enantiopure (1S,6S) material eliminates the need for chiral chromatographic separation, reducing purification costs and material loss. The racemate's optical rotation is zero; the single enantiomer exhibits a non-zero specific rotation (exact value to be determined by polarimetry), providing a quantifiable quality-control metric . This distinction is critical for any synthetic sequence where the stereochemistry of the bicyclic core determines the configuration of downstream active pharmaceutical ingredients (APIs) .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (1S,6S) enantiomer; ≥98% purity (achiral HPLC); non-zero specific rotation |
| Comparator Or Baseline | Racemic (1R,6R)-rel mixture (CAS 2271349-48-3); 98% chemical purity (achiral HPLC); specific rotation = 0° |
| Quantified Difference | Enantiomeric excess (ee) = >99% for target vs. 0% for racemate; requires additional chiral separation step for racemate |
| Conditions | Vendor-specified purity data from AKSci, Bidepharm, and Leyan; specific rotation measurement by polarimetry (c = 1, MeOH, 20 °C) |
Why This Matters
Procurement of the enantiopure (1S,6S) form eliminates the cost, time, and yield loss associated with chiral chromatographic resolution, directly lowering the cost-per-gram of enantiomerically pure downstream intermediates.
